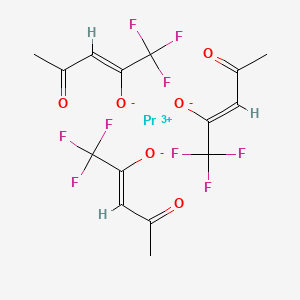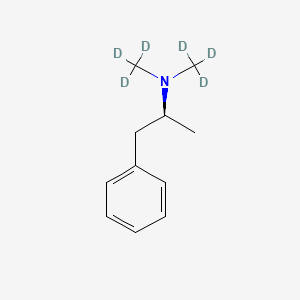
N,N-Dimethylamphetamine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylamphetamine-d6: is a deuterated analog of N,N-dimethylamphetamine, a stimulant drug belonging to the phenethylamine and amphetamine chemical classes. This compound is often used in scientific research due to its unique properties and isotopic labeling, which makes it valuable for various analytical and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylamphetamine-d6 can be synthesized through several methods, including reductive amination, Leuckart method, Nagai method, Emde method, Birch reduction, “Moscow” method, Wacker process, “Nitrostyrene” method, and the Peracid oxidation method . These methods involve the use of specific reagents and conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylamphetamine-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to N,N-dimethylamphetamine N-oxide.
Reduction: Reduction of the amine group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like bromine or chlorine can be employed.
Major Products Formed:
Oxidation: N,N-dimethylamphetamine N-oxide.
Reduction: Reduced amine derivatives.
Substitution: Halogenated amphetamine derivatives
Scientific Research Applications
N,N-Dimethylamphetamine-d6 is widely used in scientific research for various purposes:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studied for its metabolic pathways and interactions with enzymes such as cytochrome P450.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new synthetic methods and drug formulations .
Mechanism of Action
The mechanism of action of N,N-Dimethylamphetamine-d6 involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. The compound targets molecular pathways involving monoamine transporters and receptors, leading to enhanced synaptic transmission and stimulation of the nervous system .
Comparison with Similar Compounds
N,N-Dimethylamphetamine: The non-deuterated analog with similar stimulant effects.
Methamphetamine: A more potent stimulant with higher addictive potential.
Amphetamine: A less methylated analog with distinct pharmacological properties.
Uniqueness: N,N-Dimethylamphetamine-d6 is unique due to its deuterium labeling, which provides advantages in analytical studies by reducing background noise and improving detection sensitivity. This makes it particularly valuable in research settings where precise measurements are crucial .
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
169.30 g/mol |
IUPAC Name |
(2S)-1-phenyl-N,N-bis(trideuteriomethyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-10(12(2)3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t10-/m0/s1/i2D3,3D3 |
InChI Key |
OBDSVYOSYSKVMX-LJTFXESQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H](C)CC1=CC=CC=C1)C([2H])([2H])[2H] |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
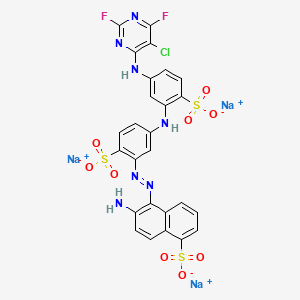
![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)
![[(4R,9R)-4-diphenylphosphanyloxyspiro[4.4]nonan-9-yl]oxy-diphenylphosphane](/img/structure/B13413108.png)
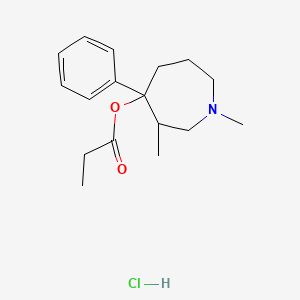

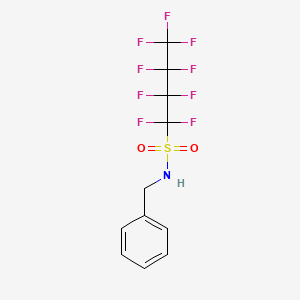

![2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide](/img/structure/B13413141.png)
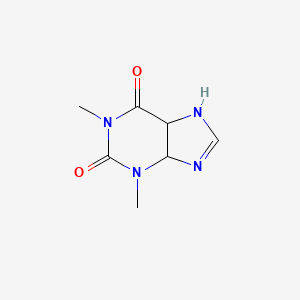
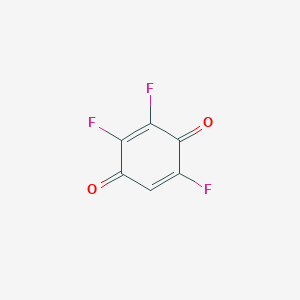
![(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt)](/img/structure/B13413149.png)
